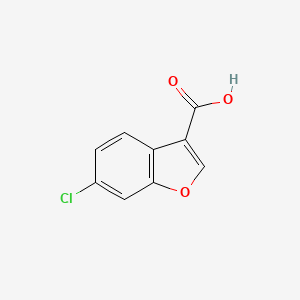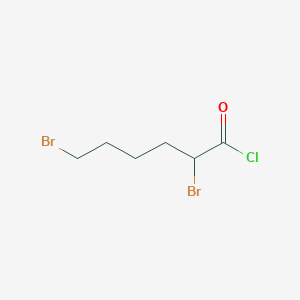
2,6-Dibromohexanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromohexanoyl chloride is an organic compound with the molecular formula C6H9Br2ClO. It is a derivative of hexanoyl chloride, where two bromine atoms are substituted at the 2nd and 6th positions of the hexanoyl chain. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dibromohexanoyl chloride can be synthesized through the bromination of hexanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromohexanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form 2,6-dibromohexanol.
Oxidation: It can be oxidized to form 2,6-dibromohexanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and lithium aluminum hydride (LiAlH4).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic substitution: Products include 2,6-dibromohexylamine, 2,6-dibromohexanol, and 2,6-dibromohexylthiol.
Reduction: The major product is 2,6-dibromohexanol.
Oxidation: The major product is 2,6-dibromohexanoic acid.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromohexanoyl chloride is utilized in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological studies: The compound is used to modify biomolecules for studying their structure and function.
Medicinal chemistry: It is employed in the synthesis of potential pharmaceutical compounds.
Industrial applications: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-dibromohexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The bromine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce acyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromohexanoyl chloride
- 2,6-Dichlorohexanoyl chloride
- 2,6-Dibromoheptanoyl chloride
Uniqueness
2,6-Dibromohexanoyl chloride is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C6H9Br2ClO |
|---|---|
Molekulargewicht |
292.39 g/mol |
IUPAC-Name |
2,6-dibromohexanoyl chloride |
InChI |
InChI=1S/C6H9Br2ClO/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2 |
InChI-Schlüssel |
NOZKWVQCQBUMPV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCBr)CC(C(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


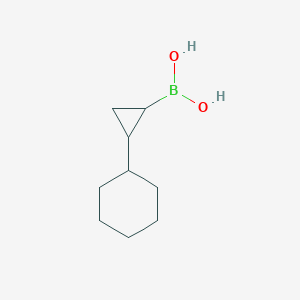
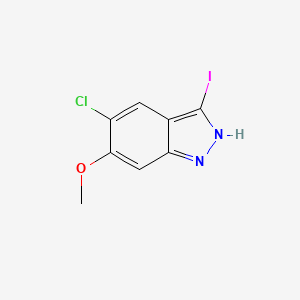
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)
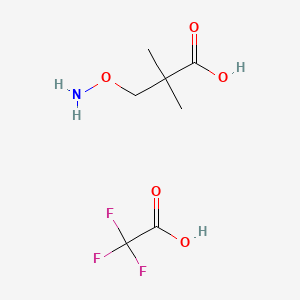
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)
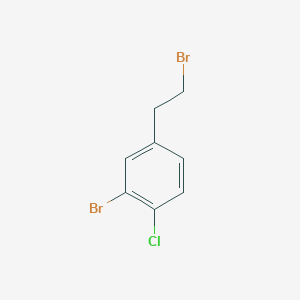
amine hydrochloride](/img/structure/B13456826.png)
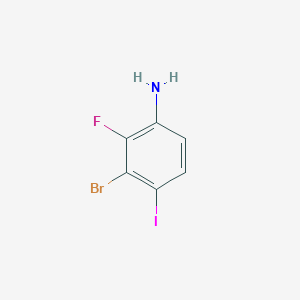
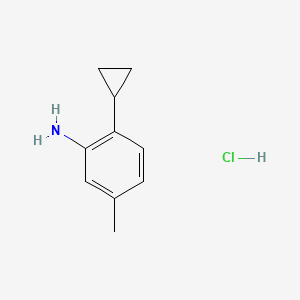
![tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate](/img/structure/B13456841.png)
![Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate](/img/structure/B13456842.png)
